N-cyclopropyl-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine
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Description
N-cyclopropyl-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine is a useful research compound. Its molecular formula is C17H16N2O4S and its molecular weight is 344.39. The purity is usually 95%.
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Scientific Research Applications
Cyclopropenylmethyl Sulfonamides with Tethered Heteroaromatics
Cyclopropenylmethyl sulfonamides, when combined with tethered heteroaromatics such as furan, have been shown to undergo gold-catalyzed cyclization reactions. This process results in densely functionalized 5,7-fused heterocycles related to bioactive curcusone natural products, demonstrating the potential of cyclopropyl and furanyl units in synthesizing complex heterocyclic compounds with potential biological activity (Drew et al., 2019).
Carbonylative Cyclization of Amines
The carbonylative cyclization of amines, particularly involving γ-C(sp3)–H activation, highlights the use of palladium catalysis for derivatizing amine-based moieties into γ-lactams. This method emphasizes the versatility of sulfonyl-protected amines (such as those with N-(2-pyridyl)sulfonyl groups) in synthesizing complex molecules, which might include structures similar to the compound (Hernando et al., 2016).
Photochemical Synthesis Involving Furanyl Compounds
The photochemical synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles from furazan derivatives highlights the reactivity of furanyl-containing compounds under specific conditions, leading to the formation of heterocyclic compounds with potential applications in material science and possibly pharmacology (Buscemi et al., 2001).
Sulfonylation and Functionalization of Heterocycles
Sulfonylation techniques, especially those involving palladium-catalyzed processes, have been utilized to introduce sulfonyl groups into heterocycles, such as furans. This methodology allows for the creation of sulfonylated furans, which are of interest due to their structural complexity and potential reactivity, possibly related to the synthesis or functionalization of compounds similar to "N-cyclopropyl-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine" (Wan et al., 2017).
Synthesis and Functionalization of Amino Acids and Peptides
The synthesis of N-allylated products from cyclopropyldiphenylsulfonium salts and amines under Cu-catalyzed conditions indicates the synthetic utility of cyclopropyl-containing compounds in modifying amino acids and peptides. This method showcases the potential for introducing structural diversity into biomolecules, which may have implications for the synthesis of compounds akin to the one (Ma et al., 2022).
Properties
IUPAC Name |
N-cyclopropyl-2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-11-4-8-13(9-5-11)24(20,21)17-16(18-12-6-7-12)23-15(19-17)14-3-2-10-22-14/h2-5,8-10,12,18H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNIXSIOGWVNIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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